molecular formula C19H23F3N4 B2979537 N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415456-96-9

N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2979537
CAS No.: 2415456-96-9
M. Wt: 364.416
InChI Key: UOXNLFCOSIKHMY-UHFFFAOYSA-N
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Description

N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique structure combining pyridine and piperidine rings with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine and piperidine intermediates, followed by their coupling through a series of nucleophilic substitution and methylation reactions. Common reagents used in these reactions include methyl iodide, trifluoromethylating agents, and various catalysts to facilitate the coupling and substitution steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.

Scientific Research Applications

N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(fluoromethyl)pyridin-2-amine
  • N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(chloromethyl)pyridin-2-amine
  • N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(bromomethyl)pyridin-2-amine

Uniqueness

The presence of the trifluoromethyl group in N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine imparts unique electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4/c1-25(18-12-16(5-9-24-18)19(20,21)22)13-15-6-10-26(11-7-15)14-17-4-2-3-8-23-17/h2-5,8-9,12,15H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXNLFCOSIKHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=CC=CC=N2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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